
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
Applications De Recherche Scientifique
1. Hepatocyte Transport Mechanism Studies
Sulfobromophthalein disodium salt hydrate has been extensively used to study hepatocyte transport mechanisms of organic anions such as bilirubin. For instance, Kurisu et al. (1989) developed a procedure to prepare [35S]sulfobromophthalein with high specific activity, which has facilitated understanding of its transport mechanism in hepatocytes (Kurisu, Nilprabhassorn, & Wolkoff, 1989).
2. Organic Anion Transport Modulation
Campbell et al. (1993) investigated the influence of extracellular ATP on hepatocyte organic anion transport. They found that ATP modulates the uptake of [35S]sulfobromophthalein in hepatocytes, providing insights into the regulation of organic anion transport (Campbell, Spray, & Wolkoff, 1993).
3. Characterization of Transport Proteins
Kullak-Ublick et al. (1994) characterized the transport functions of a basolateral organic anion transporting polypeptide in rat hepatocytes using sulfobromophthalein. This study contributed to understanding the Na+-independent transport system for organic anions in hepatocytes (Kullak-Ublick, Hagenbuch, Stieger, Wolkoff, & Meier, 1994).
4. Understanding Transport Modulation
Glavy et al. (2000) found that extracellular ATP reduces the transport of sulfobromophthalein in rat hepatocytes, mediated by serine phosphorylation of the transporter protein Oatp1. This study provides insights into the modulation of organic anion transport in hepatocytes (Glavy, Wu, Wang, Orr, & Wolkoff, 2000).
5. Role of Chloride in Transport Activity
Min et al. (1991) demonstrated that external chloride ions modulate the affinity of sulfobromophthalein for its hepatocyte transporter, enhancing our understanding of the role of chloride in organic anion transport in hepatocytes (Min, Johansen, Campbell, & Wolkoff, 1991).
6. Spectrophotometric Measurement Techniques
Persico and Sottocasa (1987) developed a spectrophotometric technique for measuring sulfobromophthalein uptake in isolated hepatocytes. This method confirmed the saturable transport of sulfobromophthalein, contributing to the understanding of its transport kinetics (Persico & Sottocasa, 1987).
7. Modulation of Hepatobiliary Excretion
Reisman et al. (2009) explored how Nrf2 activation affects the biliary excretion of sulfobromophthalein. They found that Nrf2 activation enhances its excretion by inducing glutathione-S-transferase activity, providing insights into the excretion mechanisms of organic anions (Reisman, Csanaky, Yeager, & Klaassen, 2009).
Propriétés
Formule moléculaire |
C20H10Br4Na2O11S2 |
|---|---|
Poids moléculaire |
856 g/mol |
Nom IUPAC |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2 |
Clé InChI |
CDTNUNQQEUGDSD-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Synonymes |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)

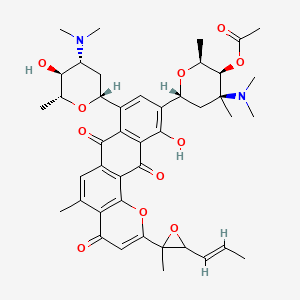
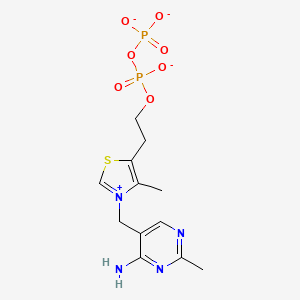
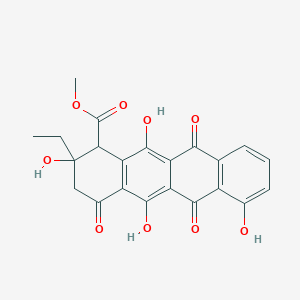
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
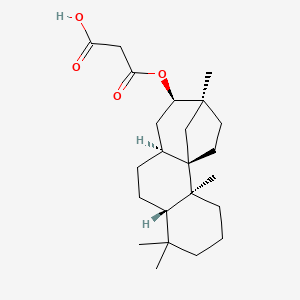
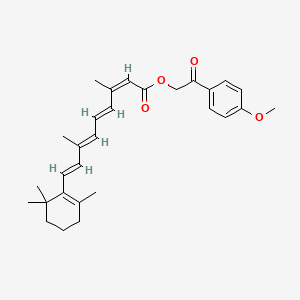

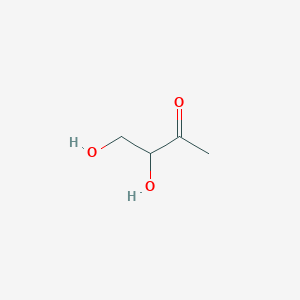

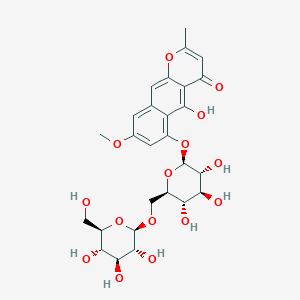
![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)